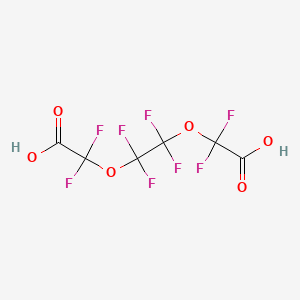

Perfluoro-3,6-dioxaoctane-1,8-dioic acid

Description

Contextualization of Perfluoro-3,6-dioxaoctane-1,8-dioic Acid as a Perfluoroalkyl Ether Carboxylic Acid (PFECA)

This compound, identified by the CAS number 55621-21-1, is a synthetic chemical compound that belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). chemicalbook.com Specifically, it is categorized as a perfluoroalkyl ether carboxylic acid (PFECA). This classification is due to its distinct molecular structure, which features a carbon chain backbone where hydrogen atoms have been replaced by fluorine atoms, a characteristic of all perfluoroalkyl substances. What distinguishes PFECAs like this compound is the presence of an ether linkage (an oxygen atom connected to two alkyl or aryl groups) within the fluorinated carbon chain. This structural feature differentiates it from more well-known PFAS such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS).

The molecular formula of this compound is C6H2F8O6, and it has a molecular weight of approximately 322.06 g/mol . scbt.com The presence of the ether oxygen atoms within the fluorinated chain can influence the compound's physical and chemical properties, including its environmental mobility, persistence, and bioaccumulation potential, setting it apart from other PFAS.

Table 1: Chemical Identity of this compound

| Property | Value |

| CAS Number | 55621-21-1 |

| Molecular Formula | C6H2F8O6 |

| Molecular Weight | 322.06 g/mol |

| Chemical Class | Perfluoroalkyl Ether Carboxylic Acid (PFECA) |

Significance within Emerging Contaminant Research Paradigms

This compound is gaining significance in the field of environmental science as an emerging contaminant. Emerging contaminants are substances that have been detected in the environment but whose ecological and human health effects are not yet well understood. The increasing focus on this compound is driven by several factors. Firstly, as regulatory actions and public concern have led to the phasing out of legacy PFAS like PFOA and PFOS, replacement technologies have been introduced, some of which may lead to the formation of PFECAs such as this compound as byproducts or degradation products.

Secondly, the unique chemical structure of this compound, particularly the ether linkage, may result in different environmental behavior compared to legacy PFAS. Research is ongoing to understand how this structural difference affects its transport in soil and water, its uptake by plants and animals, and its ultimate fate in the environment. Its detection in various environmental matrices, from water sources to wildlife, underscores the need for further investigation into its prevalence and potential impacts.

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current body of research on this compound is still in its early stages, with significant knowledge gaps remaining. Initial studies have focused on developing analytical methods for its detection in environmental samples and documenting its occurrence in different parts of the world. However, comprehensive data on its global distribution and concentration levels are still lacking.

A major area requiring further research is its toxicological profile. While it is known to be a perfluoroalkyl substance, the specific health effects associated with exposure to this compound are not well-established. Understanding its potential for bioaccumulation and biomagnification in food webs is another critical research need.

Furthermore, the environmental fate and transport of this compound are not fully understood. Research is needed to determine its degradation pathways, if any, and its potential for long-range transport in the atmosphere and oceans. The efficacy of current water treatment technologies in removing this compound is also an area of active investigation, as its chemical properties may necessitate different removal strategies compared to other PFAS.

Table 2: Key Research Areas and Knowledge Gaps for this compound

| Research Area | Current Status | Knowledge Gaps |

| Analytical Methods | Methods for detection in water and soil are being developed. | Standardization of methods across different laboratories is needed. |

| Environmental Occurrence | Detected in various environmental samples. | Comprehensive data on global distribution and concentration levels are limited. |

| Toxicology | Limited data available. | Specific health effects and mechanisms of toxicity are largely unknown. |

| Environmental Fate | Presumed to be persistent. | Degradation pathways, transport mechanisms, and bioaccumulation potential require further study. |

| Remediation | Efficacy of current water treatment methods is under investigation. | Development of effective and efficient removal technologies is needed. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O6/c7-3(8,1(15)16)19-5(11,12)6(13,14)20-4(9,10)2(17)18/h(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMYQUXWTLQKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375106 | |

| Record name | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55621-21-1 | |

| Record name | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55621-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Research on Perfluoro 3,6 Dioxaoctane 1,8 Dioic Acid

Occurrence and Spatiotemporal Distribution in Environmental Compartments

The presence and movement of PFEAs in the environment are of growing scientific interest. While specific data for Perfluoro-3,6-dioxaoctane-1,8-dioic acid is not widely available, studies on related ether-containing PFAS provide insights into their potential distribution.

Detection in Biotic Matrices (e.g., Golden Tilefish Plasma)

There is a notable lack of specific data regarding the detection of this compound in the plasma of golden tilefish or other specific marine species. However, research on the bioaccumulation of PFEAs in aquatic food webs is an emerging field. Studies have shown that some PFEAs can accumulate in various aquatic organisms. pfascentral.orgresearchgate.net The bioaccumulation potential appears to be influenced by the specific structure of the PFEA, including the length of its perfluorinated carbon chains. pfascentral.orgnih.gov For instance, certain long-chain PFECAs have demonstrated the potential for trophic magnification, meaning their concentration increases up the food chain, while some short-chain PFECAs have been observed to undergo biodilution. researchgate.net The detection of various PFAS, including PFEAs, has been confirmed in fish, highlighting the need for more comprehensive monitoring of these emerging contaminants in aquatic biota. researchgate.netresearchgate.net

Presence in Abiotic Environmental Media (e.g., Water, Soil)

Due to the lack of specific monitoring data for this compound, a data table of its concentrations in environmental media cannot be provided at this time.

Source Identification and Emission Pathways

Understanding the sources and pathways of PFEAs into the environment is crucial for managing their potential impacts.

Industrial Applications and Release Scenarios (e.g., Surfactant in Aqueous Polymerization Processes, PTFE Production)

Low-molecular-weight perfluoropolyether (PFPE) carboxylic acids are utilized as dispersants or surfactants in the aqueous polymerization of fluorinated monomers to produce various fluororesins. This suggests that this compound, as a perfluoroether dicarboxylic acid, could have similar industrial applications. In the production of fluoropolymers like polytetrafluoroethylene (PTFE), surfactants are essential for emulsifying the monomer in the aqueous reaction medium. Historically, PFOA was a commonly used surfactant, but its phase-out has led to the adoption of alternative processing aids, including ether-containing PFAS. semi.org Releases of these substances can occur during the manufacturing process through wastewater discharges and atmospheric emissions.

Potential Formation as a Degradation Product or Byproduct

This compound may potentially be formed as a degradation product of larger perfluoropolyether molecules. oecd.org The industrial use of PFPEs in applications such as high-performance lubricants can lead to their gradual breakdown under certain conditions, potentially forming more stable and persistent perfluoroalkylether carboxylic acids. oecd.org Additionally, the synthesis of complex fluorochemicals is not always perfectly selective, and byproducts can be formed during the manufacturing process. While specific information is lacking for this compound, the formation of unintended byproducts is a recognized challenge in the fluoropolymer industry.

Environmental Fate and Transport Mechanisms

The environmental fate and transport of a chemical are governed by its physical and chemical properties. For this compound, its behavior in the environment is expected to be similar to other short-chain, water-soluble PFAS.

These compounds are generally characterized by high persistence due to the strength of the carbon-fluorine bond. nih.gov Their solubility in water and low volatility suggest that they will be mobile in aquatic systems and can be transported over long distances via ocean currents. ny.gov In soil, short-chain PFAS tend to have low sorption to organic matter, which allows them to readily leach from the soil and contaminate groundwater. itrcweb.org

Persistence and Environmental Stability Considerations

The defining characteristic of PFAS compounds is their exceptional persistence in the environment, and this compound is no exception. The strength of the carbon-fluorine bond makes these substances highly resistant to natural degradation processes.

The stability of PFECAs can also be influenced by environmental conditions. While stable in water, some PFECAs have been shown to degrade in certain polar aprotic solvents. nih.gov The degradation of some PFECAs follows first-order kinetics, with rates influenced by temperature and the water-to-organic solvent ratio. nih.gov Specifically, monoethers with a carboxylic acid group adjacent to a secondary carbon (-CF2-COOH), a structural feature of this compound, have been found to be stable in all tested solvents. nih.gov

The table below summarizes the estimated human elimination half-lives for several perfluoroalkyl ether acids, providing an indication of their persistence within biological systems, which can be an analog for environmental persistence.

Data sourced from a study on human elimination half-lives of novel fluoroethers. nih.gov

Bioaccumulation, Bioconcentration, and Biomagnification Potentials in Aquatic Species

The potential for a substance to accumulate in living organisms is a critical aspect of its environmental risk profile. For PFAS, this is a significant concern due to their persistence.

Bioaccumulation and Bioconcentration:

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. Bioconcentration is the uptake from water alone. Research indicates that PFAS, including ether PFAS, can bioaccumulate in aquatic organisms. However, data for the ether PFAS class are more limited compared to legacy PFAS like PFOA and PFOS. oaepublish.com

Studies have shown a relationship between the chain length of perfluoroalkyl carboxylic acids (PFCAs) and their bioaccumulation potential, with longer-chain compounds generally showing higher bioaccumulation. nih.gov For ether PFAS, the presence of the ether linkage can influence their partitioning behavior and, consequently, their bioaccumulation. A food web bioaccumulation model for PFAS in fish suggests that for some ether acids, accumulation is primarily driven by phospholipid partitioning. rsc.orgrsc.org

The table below presents field-measured bioaccumulation factors (BAF) for several PFAS in the muscle tissue of freshwater fish, illustrating the tendency of these compounds to accumulate. It is important to note that specific BAF data for this compound are not available, and the data presented are for other PFAS compounds.

Data from a study on PFAS bioaccumulation in freshwater recreational fish. nih.gov Log BAF values between 3 and 4 indicate a tendency to bioaccumulate, while values ≥ 4 are considered very bioaccumulative. nih.gov

Biomagnification:

Biomagnification is the process by which the concentration of a contaminant increases in organisms at successively higher levels in a food chain. This is often quantified using the Trophic Magnification Factor (TMF). A TMF greater than 1 indicates that the substance is biomagnifying.

Studies on the trophic magnification of PFAS have shown varied results, with some compounds biomagnifying and others undergoing trophic dilution. For some perfluoroalkyl acids, TMFs greater than 1 have been observed in terrestrial avian food webs. nih.gov In aquatic food webs, trophic transfer of perfluoroalkyl ether carboxylic acids has been reported. industrialchemicals.gov.au However, the reliability of field-derived TMFs can be influenced by various factors, leading to significant variability in reported values. nih.gov

The following table shows Trophic Magnification Factors for several PFAS in a terrestrial avian food web. Specific TMF data for this compound are not available.

Data from a study on trophic magnification of PFAS in an urban terrestrial avian food web. nih.gov TMFA values greater than 1 indicate biomagnification.

Analytical Methodologies and Advanced Characterization of Perfluoro 3,6 Dioxaoctane 1,8 Dioic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of Perfluoro-3,6-dioxaoctane-1,8-dioic acid, enabling its separation from interfering compounds within a sample. The choice of chromatographic method is critical for achieving the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the separation of polar compounds like this compound from complex mixtures. nih.govyoutube.com The technique separates analytes based on their differential partitioning between a stationary phase and a liquid mobile phase. libretexts.org For per- and polyfluoroalkyl substances (PFAS), reversed-phase HPLC is the most common approach. chromatographyonline.com

In a typical HPLC setup for this compound, a C18 or similar hydrophobic stationary phase is used. The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with a buffer like ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for separating a wide range of PFAS with varying chain lengths and polarities. Shorter-chain and more polar compounds like this compound will elute earlier in the chromatographic run compared to longer-chain perfluorinated carboxylic acids (PFCAs).

Table 1: Illustrative HPLC Parameters for PFAS Analysis Applicable to this compound

| Parameter | Typical Setting |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40 - 50 °C |

| Gradient Program | Start at 10-20% B, ramp up to 90-95% B over 10-15 minutes |

This table presents a generalized set of HPLC conditions often used for the analysis of a broad range of PFAS, including dicarboxylic acids. Specific method development and optimization would be required for this compound.

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is invariably coupled with HPLC for the detection and quantification of this compound due to its exceptional sensitivity and selectivity.

Electrospray ionization (ESI) is the preferred ionization technique for polar and thermally labile molecules like this compound. researchgate.net It generates gas-phase ions from the liquid eluent of the HPLC with minimal fragmentation. ESI is typically operated in negative ion mode for acidic compounds, as they readily deprotonate to form [M-H]⁻ ions.

Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and is essential for unambiguous identification and quantification in complex matrices. nih.govnih.gov In MS/MS, the precursor ion (the deprotonated molecule of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. uakron.edu This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances sensitivity.

For this compound, the doubly deprotonated molecule [M-2H]²⁻ may also be observed. The fragmentation of the precursor ion would likely involve the loss of one or both carboxyl groups (as CO₂) and other characteristic fragments.

Table 2: Predicted ESI-MS/MS Transitions for this compound

| Precursor Ion (m/z) | Predicted Product Ion(s) (m/z) | Description |

|---|---|---|

| [M-H]⁻ | [M-H-CO₂]⁻ | Loss of a carboxyl group |

| [M-H]⁻ | [M-H-2CO₂]⁻ | Loss of both carboxyl groups |

This table is based on the expected fragmentation patterns for a perfluorinated dicarboxylic acid. The exact m/z values and optimal collision energies would need to be determined experimentally.

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or time-of-flight (ToF) mass analyzers, provides highly accurate mass measurements (typically with mass accuracy <5 ppm). nih.gov This capability allows for the determination of the elemental composition of an unknown compound, which is a powerful tool for the identification and structural elucidation of novel or unexpected PFAS like this compound in non-targeted screening studies. nih.govstrath.ac.uk

In a non-targeted analysis workflow, HRMS is used to acquire full-scan mass spectra of all ions eluting from the HPLC. Putative PFAS compounds are then identified by searching for ions with a characteristic mass defect (the difference between the exact mass and the nominal mass) associated with fluorinated compounds. The high mass accuracy of HRMS helps to filter out a vast number of co-eluting matrix components, narrowing down the list of potential candidates. youtube.com

Once a candidate ion for this compound is detected, its fragmentation pattern can be studied using HRMS/MS to confirm its structure. researchgate.net The accurate mass measurement of both the precursor and product ions provides a high degree of confidence in the identification.

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices (e.g., 96-well Plate Extraction)

Effective sample preparation is crucial for the reliable analysis of this compound, as it is often present at low concentrations in complex matrices such as water, soil, and biological tissues. organomation.comitrcweb.orgitrcweb.org The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrumentation. organomation.com

Solid-phase extraction (SPE) is a widely used technique for the extraction of PFAS from aqueous samples. dspsystems.eu For solid and biological matrices, an initial solvent extraction is typically required, followed by a clean-up step, which may also involve SPE.

For high-throughput analysis, such as in large-scale biomonitoring studies, sample preparation can be a significant bottleneck. The use of a 96-well plate format for extraction can greatly increase sample throughput. nih.govcncb.ac.cnresearchgate.net A common approach for biological fluids like plasma or serum involves protein precipitation followed by direct analysis or further clean-up.

A typical 96-well plate extraction protocol for a biological sample might involve the following steps:

Aliquoting: A small volume (e.g., 100 µL) of the sample is dispensed into each well of a 96-well plate.

Protein Precipitation: A protein-precipitating solvent, such as cold methanol or acetonitrile, is added to each well.

Centrifugation: The plate is centrifuged to pellet the precipitated proteins.

Supernatant Transfer: The supernatant containing the analytes is transferred to a new 96-well plate.

Evaporation and Reconstitution: The supernatant may be evaporated and reconstituted in a solvent more suitable for HPLC injection.

This automated or semi-automated approach reduces sample handling, minimizes the potential for contamination, and improves reproducibility. nih.gov

Computational and Predictive Tools for Analytical Prioritization and Reactivity Prediction

The vast number of known and potential PFAS structures presents a significant analytical challenge. Computational and predictive tools are increasingly being used to address this complexity by helping to prioritize which compounds to look for and predicting their analytical behavior. mdpi.comnih.govresearchgate.netnih.gov

Machine learning models, such as Quantitative Structure-Property Relationship (QSPR) models, can be developed to predict various physicochemical properties of PFAS, including their retention time in HPLC, ionization efficiency in ESI, and fragmentation patterns in MS/MS. acs.org By inputting the structure of a compound like this compound into these models, analysts can estimate its likely analytical behavior before ever injecting a standard. This can guide method development and aid in the tentative identification of the compound in non-targeted analyses.

Furthermore, computational tools can be used to predict the reactivity of PFAS, such as their susceptibility to degradation. For instance, machine learning algorithms have been used to predict carbon-fluorine bond dissociation energies, which can provide insights into the stability of different PFAS molecules. chemrxiv.orgresearchgate.net This information can be valuable for predicting the potential formation of transformation products and for prioritizing the monitoring of more persistent or reactive species. These predictive approaches can complement traditional analytical methods and help to focus resources on the most environmentally relevant compounds. researchgate.net

Ecotoxicological Research and Mechanistic Investigations of Perfluoro 3,6 Dioxaoctane 1,8 Dioic Acid

Developmental Bioactivity Screening in Model Organisms

The zebrafish (Danio rerio) has emerged as a valuable model organism for medium-throughput screening of the developmental toxicity of a wide range of chemical substances, including per- and polyfluoroalkyl substances (PFAS). Its rapid external development, optical transparency, and the conservation of key developmental pathways with mammals make it a relevant system for assessing potential hazards to vertebrate development.

Zebrafish (Danio rerio) Embryo Developmental Toxicity Assays

In a comprehensive concentration-response study that evaluated 182 unique PFAS chemicals for developmental toxicity in zebrafish embryos, Perfluoro-3,6-dioxaoctane-1,8-dioic acid was assessed. nih.govnih.gov Zebrafish embryos were exposed to the compound starting on the day of fertilization, and various developmental landmarks were evaluated at 6 days post-fertilization. nih.govnih.gov These endpoints included mortality, hatching, swim bladder inflation, edema, and abnormalities in the spine, tail, or craniofacial structure. nih.govnih.gov

Within this extensive screening study, this compound was categorized as "Inactive". nih.gov This classification indicates that across the tested concentrations (up to 100 μM), the compound did not elicit a significant concentration-dependent increase in any of the measured developmental abnormalities or mortality. nih.govnih.gov

The screening of a large and structurally diverse library of PFAS compounds, including this compound, aimed to identify chemical structural features that could be linked to developmental bioactivity. nih.govnih.gov While approximately 30% of the 182 PFAS chemicals tested showed developmental toxicity, no specific structural category was found to be enriched among the active compounds. nih.govnih.gov The inactivity of this compound contributes to the broader dataset used to understand which structural motifs may or may not be associated with developmental toxicity in this class of chemicals.

The study design inherently provides a comparative context for the developmental toxicity of this compound. While this specific compound was inactive, other PFAS, such as perfluorooctanesulfonic acid (PFOS), were found to be developmentally toxic, with a benchmark concentration (BMC) of 7.48 μM. nih.govnih.gov Notably, some compounds, including perfluorooctanesulfonamide (B106127) (PFOSA) and N-methylperfluorooctane sulfonamide (N-MeFOSA), exhibited even greater potency than PFOS. nih.govnih.gov The "inactive" finding for this compound places it in a category of lower developmental toxicity concern relative to these other PFAS compounds under the specific conditions of this zebrafish assay. nih.govnih.gov

Interactive Data Table: Developmental Toxicity of Select PFAS in Zebrafish

| Compound | CASRN | Developmental Toxicity Status | Benchmark Concentration (BMC) in μM |

|---|---|---|---|

| This compound | 307-24-4 | Inactive | Not Applicable |

| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | Active | 7.48 |

| Perfluorooctanesulfonamide (PFOSA) | 754-91-6 | Active | More potent than PFOS |

In Vitro Bioactivity and Molecular Mechanisms Research

The use of human induced pluripotent stem cell (iPSC)-derived models offers a promising avenue for investigating the molecular mechanisms of chemical toxicity in a human-relevant context. These models can be differentiated into various cell types, such as hepatocytes and cardiomyocytes, providing a platform for in vitro assessment of organ-specific effects.

Human Induced Pluripotent Stem Cell (iPSC)-Derived Models (e.g., Hepatocytes, Cardiomyocytes)

A review of the available scientific literature indicates that while human iPSC-derived hepatocytes and cardiomyocytes are utilized for toxicity studies of some PFAS like perfluorooctanoic acid (PFOA), there is a notable absence of specific research on the bioactivity and molecular mechanisms of this compound in these advanced in vitro models. nih.gov Studies with PFOA in iPSC-derived cardiomyocytes have shown effects on cardiac ion channels, suggesting potential for cardiac dysfunction. nih.gov However, these findings cannot be extrapolated to this compound due to differences in chemical structure. Therefore, the effects of this compound on human iPSC-derived hepatocytes and cardiomyocytes remain an area requiring further investigation.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Perfluorooctanoic acid | PFOA |

| Perfluorooctanesulfonic acid | PFOS |

| Perfluorooctanesulfonamide | PFOSA |

Transcriptomic Profiling and Gene Expression Analysis

Transcriptomic profiling is a powerful tool used to assess the impact of chemical exposure on the gene expression of an organism. This type of analysis can reveal which genes are activated or suppressed in response to a substance, offering clues about the cellular pathways being affected. For many PFAS compounds, transcriptomic studies have been instrumental in identifying changes in genes related to metabolism, stress responses, and immune function. However, to date, specific transcriptomic profiling and gene expression analysis data for this compound are not available. Such research would be essential to understand its potential biological effects at the molecular level.

Pathway Enrichment Analysis

Following gene expression analysis, pathway enrichment analysis helps to interpret the biological significance of the observed changes. This method determines whether the differentially expressed genes are statistically overrepresented in specific biological pathways. Common pathways investigated in the context of PFAS exposure include those related to stress, such as oxidative stress, as well as pathways governing the organization of the extracellular matrix and the metabolism of fats. For related PFAS compounds, alterations in these pathways have been noted. However, specific pathway enrichment analysis for this compound has not been documented.

Table 1: Commonly Investigated Pathways in PFAS Research

| Pathway Category | Specific Pathways Investigated for Related PFAS |

| Stress-Related Pathways | Oxidative stress, Endoplasmic reticulum stress |

| Extracellular Matrix Organization | Collagen synthesis, Matrix metalloproteinase activity |

| Fat Metabolism | Fatty acid oxidation, Cholesterol biosynthesis |

Chemical Proteomics Approaches for Investigating Environmental Contaminant-Protein Interactions

Chemical proteomics is a field that investigates the interactions between chemicals and proteins on a large scale. This approach can identify the specific protein targets of a contaminant, which is a crucial step in understanding its mechanism of toxicity. For some PFAS, studies have explored their binding to proteins like serum albumin, which is involved in their transport and distribution in the body. Research specifically detailing the protein interactions of this compound using chemical proteomics is currently unavailable.

Exploration of Molecular Initiating Events and Proposed Adverse Outcome Pathways for Related PFAS

An Adverse Outcome Pathway (AOP) is a conceptual framework that links a molecular initiating event (MIE)—the initial interaction between a chemical and a biological molecule—to an adverse outcome at the organismal or population level through a series of key events. For various PFAS, MIEs such as the activation of nuclear receptors (e.g., PPARα) have been identified, leading to adverse outcomes like liver toxicity. The development of an AOP for this compound would require the identification of its specific MIEs and subsequent key events, which has not yet been undertaken.

Structure-Activity Relationship (SAR) and Structure-Effect Relationship (SER) Studies for this compound and Analogues

Structure-Activity Relationship (SAR) and Structure-Effect Relationship (SER) studies are computational and experimental approaches used to predict the biological activity and toxicity of a chemical based on its molecular structure. For PFAS, SAR and SER studies have shown that factors like the length of the perfluorinated carbon chain and the type of functional group can influence their toxicity and bioaccumulation potential. The presence of ether linkages, as in this compound, is a structural feature that differentiates it from more well-studied PFAS like PFOA and PFOS. Studies focusing on the specific SAR and SER of this compound and its analogues are needed to understand how its unique structure influences its environmental fate and biological effects.

Remediation and Mitigation Research for Perfluoro 3,6 Dioxaoctane 1,8 Dioic Acid Contamination

Advanced Oxidation Processes (AOPs) for Degradation (e.g., Hydroxyl Radical Generation)

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. However, the efficacy of AOPs against perfluoroalkyl acids (PFAAs), including ether-containing structures like Perfluoro-3,6-dioxaoctane-1,8-dioic acid, is limited. The strong carbon-fluorine (C-F) bonds are not easily broken by hydroxyl radicals. nih.gov

Research into the reactivity of hydroxyl radicals with various perfluoroalkyl ether carboxylic acids (PFECAs) has shown that the second-order rate constants are relatively low compared to those for non-fluorinated organic compounds. For instance, studies using sulfate (B86663) radical (SO₄•⁻) and hydroxyl radical (•OH) have determined the kinetic parameters for several multi-ether PFECAs. While this compound was not specifically tested, the rate constants for structurally similar compounds provide insight into its likely low reactivity. nih.gov Polyfluoroalkyl ether acids that contain a carbon-hydrogen (C-H) bond, by contrast, react much more rapidly with hydroxyl radicals. nih.gov Given that this compound is fully fluorinated (perfluorinated), it is expected to be highly recalcitrant to degradation by hydroxyl radical attack. nih.gov

Table 1: Second-Order Rate Constants for the Reaction of Hydroxyl Radicals with Various Perfluoroalkyl Ether Carboxylic Acids (PFECAs) Data sourced from a study on PFAS oxidation by sulfate and hydroxyl radicals. nih.gov

| Compound | k•OH (M⁻¹s⁻¹) |

|---|---|

| PFO2HxA | (2.1 ± 0.6) × 10⁴ |

| PFO4DA | (2.7 ± 0.7) × 10⁴ |

| HFPO–DA (“GenX”) | (1.7 ± 0.5) × 10⁴ |

Advanced Reduction Processes (ARPs) for Transformation

Advanced Reduction Processes (ARPs) have emerged as a more promising technology for the degradation of PFAS. These methods generate highly reducing species, primarily the hydrated electron (eaq⁻), which has a very low standard reduction potential (−2.9 V) and can effectively break C-F bonds. ufz.de

The hydrated electron is a powerful reducing agent capable of transforming PFAS. The degradation mechanism for PFECAs by eaq⁻ involves several potential pathways, including the cleavage of ether C-O bonds, C-C bond cleavage (decarboxylation), and direct C-F bond cleavage. acs.orgescholarship.orgresearchgate.net Research suggests that for ether-containing PFAS, the cleavage of the C-O bond is a major degradation pathway. acs.orgescholarship.org This is advantageous because it avoids the formation of recalcitrant polyfluorinated intermediates and instead generates unstable perfluoroalcohols that can lead to more complete defluorination. acs.orgescholarship.orgresearchgate.net

Table 2: Calculated Reactivity and Experimental Degradation Data for Selected PFECAs with Hydrated Electrons (eaq−) Theoretical and experimental data from studies on PFECA degradation. acs.orgescholarship.org

| Compound | Calculated ΔG‡ (kcal mol⁻¹) | Observed Rate Constant k (M⁻¹s⁻¹) | Observed Max. Defluorination (%) |

|---|---|---|---|

| This compound | -3.71 (Alpha C-O) / -3.82 (Terminal C-O) | N/A | N/A |

| HFPO-DA (GenX) | N/A | 4.5 x 10⁸ | ~55% |

| PFO4DA | N/A | 1.1 x 10⁹ | ~70% |

To screen the thousands of existing PFAS for their susceptibility to degradation by ARPs, kinetic modeling and rate constant prediction methods are employed. Linear Free-Energy Relationships (LFERs) are used to predict the reactivity of hydrated electrons with various PFAS based on molecular descriptors. escholarship.org These models correlate the rate constants of a series of reactions with a parameter that reflects the free energy change of the reaction.

For PFAS, these models help determine the dominant reaction mechanisms and reactive sites by calculating the Gibbs free energies of activation for all possible elementary reactions. escholarship.org For this compound, calculations indicate that the cleavage of the ether C-O bonds is a highly favorable reaction pathway, as shown by the negative ΔG‡ values in Table 2. escholarship.org This predictive capability is crucial for assessing the feasibility of ARP treatment for emerging PFAS contaminants and for designing more effective and efficient remediation strategies. escholarship.org

Adsorption Technologies for Removal from Aqueous Matrices (e.g., Activated Carbon)

Adsorption is a widely used and effective technology for removing PFAS from water. Granular activated carbon (GAC) is the most common adsorbent, though other materials like ion-exchange resins and novel carbonaceous materials are also used. The removal mechanism involves a combination of hydrophobic interactions between the fluorinated carbon tail and the adsorbent surface, and electrostatic interactions between the charged functional group of the PFAS molecule and charged sites on the surface. nih.goviaea.orgresearchgate.net

However, short-chain PFAS, including PFECAs like this compound, are generally more mobile and less effectively adsorbed than their long-chain counterparts. mdpi.commdpi.com The presence of the ether oxygen atoms can increase the polarity of the molecule, further reducing its adsorption affinity. Research on various activated carbons has shown that surface chemistry, particularly surface basicity, is a critical factor for high-affinity adsorption of PFAAs. nih.goviaea.org While specific isotherm data for this compound is not available, data for other short-chain PFAS like GenX illustrate the challenges in achieving high removal efficiencies with standard adsorbents. mdpi.com

Table 3: Comparison of Adsorption Efficiency for Short-Chain vs. Long-Chain PFAS on Biochar Data adapted from a study comparing biochar from different feedstocks. mdpi.com

| Compound | Chain Length/Type | General Adsorption Efficiency |

|---|---|---|

| GenX | Short-Chain Ether | Low |

| PFHxA | Short-Chain Carboxylic Acid | Low |

| PFOA | Long-Chain Carboxylic Acid | High |

| PFOS | Long-Chain Sulfonic Acid | Very High |

Biological Treatment and Bioremediation Potentials

The potential for biological treatment and bioremediation of this compound is considered extremely low. Perfluorinated compounds are known to be highly recalcitrant to microbial degradation. nih.govresearchgate.net The strength and stability of the C-F bond prevent enzymatic attack by microorganisms, which are the drivers of bioremediation processes. nih.govoup.com

While some studies have shown biotransformation of polyfluorinated ether PFAS, this activity is dependent on the presence of a -CH₂- (methylene) group or other structural features that are susceptible to microbial oxidation. nih.govresearchgate.net These non-fluorinated sites act as a point of initiation for enzymatic degradation. Since this compound is a perfluorinated compound, it lacks these vulnerable sites, rendering it resistant to known microbial degradation pathways. nih.govoup.com Current research indicates that bioremediation is not a viable standalone strategy for contaminants of this type. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.